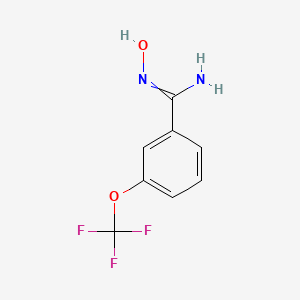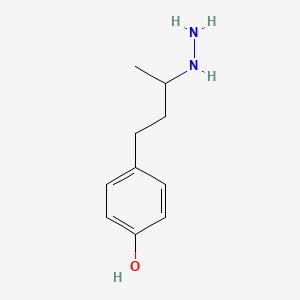
4-(3-Hydrazinylbutyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydrazinylbutyl)phenol is an organic compound with the molecular formula C10H16N2O It consists of a phenol group substituted with a 3-hydrazinylbutyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydrazinylbutyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a hydrazine derivative. One common method is the reaction of 4-(3-bromobutyl)phenol with hydrazine hydrate under reflux conditions. The reaction proceeds as follows: [ \text{4-(3-bromobutyl)phenol} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the reaction can be employed to improve efficiency.
化学反应分析
Types of Reactions
4-(3-Hydrazinylbutyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitrophenols or sulfonated phenols.
科学研究应用
4-(3-Hydrazinylbutyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(3-Hydrazinylbutyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the phenol group can participate in hydrogen bonding and hydrophobic interactions with biological molecules, affecting their function.
相似化合物的比较
Similar Compounds
4-(3-Aminobutyl)phenol: Similar structure but with an amino group instead of a hydrazine group.
4-(3-Hydroxybutyl)phenol: Similar structure but with a hydroxyl group instead of a hydrazine group.
4-(3-Methylbutyl)phenol: Similar structure but with a methyl group instead of a hydrazine group.
Uniqueness
4-(3-Hydrazinylbutyl)phenol is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where hydrazine functionality is required.
属性
CAS 编号 |
1016704-03-2 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC 名称 |
4-(3-hydrazinylbutyl)phenol |
InChI |
InChI=1S/C10H16N2O/c1-8(12-11)2-3-9-4-6-10(13)7-5-9/h4-8,12-13H,2-3,11H2,1H3 |
InChI 键 |
LYSQFCFHBIYJII-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(C=C1)O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
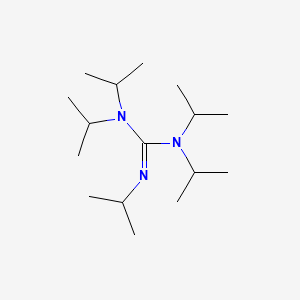

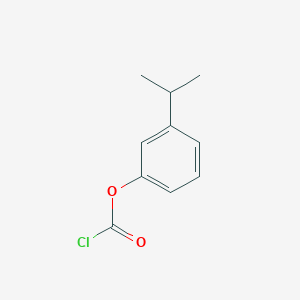

![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
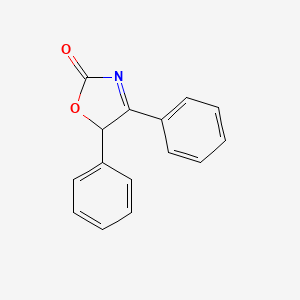
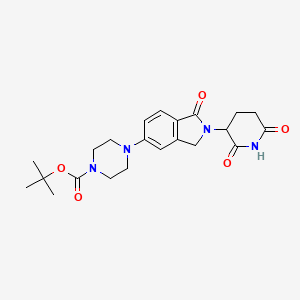
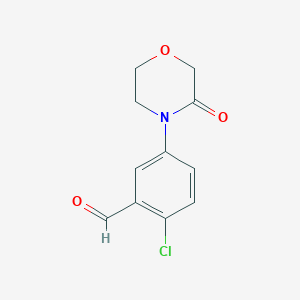
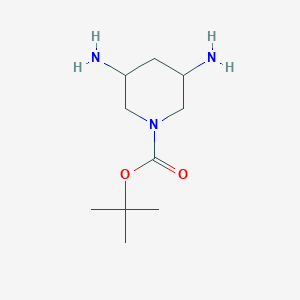
![[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12435179.png)
![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
